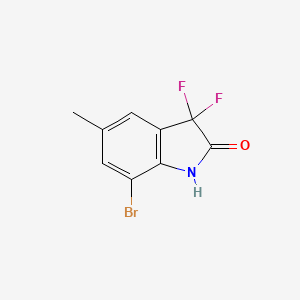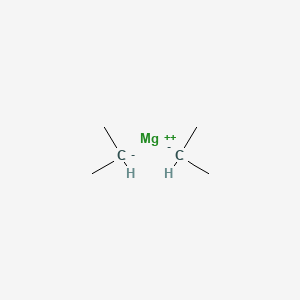![molecular formula C12H9FO2 B14134518 8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)
8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of a fluorine atom at the 8th position and a lactone ring structure. Dibenzofurans are known for their aromatic properties and are often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and furan compounds.
Cyclization: The formation of the dibenzofuran core is accomplished through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Lactone Formation: The final step involves the formation of the lactone ring, which can be achieved through intramolecular esterification or lactonization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the lactone ring to a diol using reducing agents such as lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated position using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Diol compounds
Substitution: Various substituted dibenzofuran derivatives
Scientific Research Applications
8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as oxidative stress response or apoptosis pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A parent compound with similar aromatic properties but lacking the fluorine atom and lactone ring.
8,8-Dimethyl-8H-benzo[b]fluoreno[4,3-d]furan:
Dibenzo[b,d]thiophene: A sulfur-containing analog with distinct chemical and physical properties.
Uniqueness
8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects, and the lactone ring, which adds to its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H9FO2 |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
8-fluoro-3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C12H9FO2/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h4-6H,1-3H2 |
InChI Key |
ZLQDXJXIBJYONW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
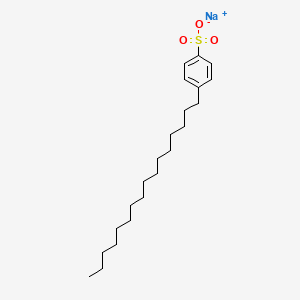
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)
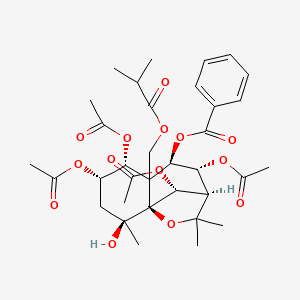
![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
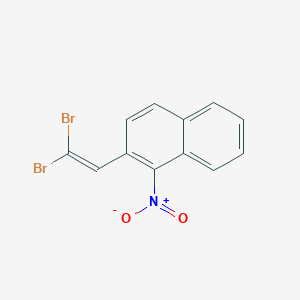
![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
